molecular formula C6H12BrNO B1274129 2-bromo-N,N-dimethylbutanamide CAS No. 39221-60-8

2-bromo-N,N-dimethylbutanamide

Cat. No. B1274129
CAS RN: 39221-60-8
M. Wt: 194.07 g/mol
InChI Key: NNWWOIPEHSLORU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of two antipyrine derivatives with bromine and chlorine substituents. These compounds are synthesized in good yields and characterized spectroscopically. Similarly, paper describes the synthesis of bromo aromatic compounds using a novel bromination agent, which suggests that similar methods could potentially be applied to the synthesis of 2-bromo-N,N-dimethylbutanamide. Paper details the synthesis of a bromomethylated bicyclic sulfonamide derivative, indicating that bromination reactions are a common synthetic approach for introducing bromine into organic molecules.

Molecular Structure Analysis

The molecular structure of brominated compounds is often complex and can be influenced by the presence of the bromine atom. Paper provides an X-ray structure characterization of the synthesized compounds, showing that they crystallize in the monoclinic P21/c space group. The presence of bromine likely affects the molecular geometry and packing in the crystal lattice. Paper discusses the conformational analysis of a brominated benzanthrone derivative, which could be relevant to understanding the conformational preferences of 2-bromo-N,N-dimethylbutanamide.

Chemical Reactions Analysis

The reactivity of brominated compounds is an important aspect of their chemical behavior. Paper explores the selective bromination of aromatic compounds, which could be related to the reactivity of the bromine atom in 2-bromo-N,N-dimethylbutanamide. The presence of bromine can facilitate further chemical transformations, such as substitutions or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. Paper uses Hirshfeld surface analysis and DFT calculations to analyze the solid-state structures of the synthesized compounds, which are stabilized by hydrogen bonds and π-interactions. Paper investigates the spectroscopic properties of a brominated benzanthrone derivative, finding that the bromine substituent does not participate in the formation of absorption and fluorescence spectra. These studies suggest that the physical and chemical properties of 2-bromo-N,N-dimethylbutanamide would likely be influenced by intermolecular interactions and the electronic effects of the bromine atom.

Scientific Research Applications

  • Herbicidal Activity : One study investigated the herbicidal activity of N-Benzyl-butanamides, including optically active N-benzylbutanamides, against plants like Scirpus juncoides and Echinochloa crus-galli. The crystal structure and herbicidal activity of these compounds, including N-(l'-methyl-l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide, were examined. It was found that specific configurations at the acid and amine moieties were essential for high herbicidal activity (Osamu et al., 2010).

  • Spectroscopic Properties : Another research focused on the geometrical structure, electronic properties, absorption, and fluorescence spectra of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone. This study provided insights into the absorption and fluorescence spectra of this compound, highlighting the significant Stokes shift and the role of substitute groups in the formation of these spectra (E. Kirilova et al., 2018).

  • Reactivity in Chemical Reactions : A study on the reactivity of free radicals demonstrated that 2-bromo-2, 3-dimethylbutane, which is structurally similar to 2-bromo-N,N-dimethylbutanamide, undergoes decomposition in the presence of certain reagents, leading to various chemical transformations. This research contributes to our understanding of the reactivity of such compounds in free radical reactions (Y. Liu, 1956).

  • Halogenation Reactions : The use of N-Halo-2-oxazolidinones in halogenation reactions of compounds like 2,3-dimethylbutane was investigated, providing insights into the selectivities and mechanisms of these reactions. Understanding these reactions is crucial for applications in organic synthesis (T. Migita et al., 1981).

Safety And Hazards

The safety and hazards associated with 2-bromo-N,N-dimethylbutanamide are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-bromo-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWOIPEHSLORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959996
Record name 2-Bromo-N,N-dimethylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dimethylbutanamide

CAS RN

39221-60-8
Record name 2-Bromo-N,N-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39221-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-dimethylbutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039221608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,N-dimethylbutyramide
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